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Compound of Interest

Compound Name: ML RR-S2 CDA ammonium salt

Cat. No.: B1139319

(Mixed-Linkage R,R-Dithio-Cyclic Di-AMP)
Executive Summary & Compound Identity

ML RR-S2 CDA is a synthetic cyclic dinucleotide (CDN) designed as a potent agonist for the
STING (Stimulator of Interferon Genes) receptor.[1][2][3] Unlike bacterial c-di-AMP (which
possesses two 3'-5' linkages), this molecule mimics the mammalian endogenous transmitter
2'3'-cGAMP by incorporating a Mixed Linkage (ML) structure—one 2'-5' and one 3'-5'
phosphodiester bond. Furthermore, it features a dithio (S2) modification where non-bridging
oxygen atoms are replaced by sulfur in an (R,R) stereochemical configuration.

The Ammonium Salt form is critical for pharmaceutical intermediate handling, lyophilization
stability, and compatibility with biological assays where sodium or triethylammonium
counterions might be undesirable.
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Property Specification

Common Name ADU-S100, MIW815, ML RR-S2 CDA

R,R-Dithio-(2',5-3",5")-cyclic-di-AMP bis-

ammonium salt

Chemical Name

Formula C20H24N10010P2S2[4] - 2(NHa)

Mixed Linkage (2'-5', 3-5"), Phosphorothioate

Key Features ] ]
(Rp, Rp), Ammonium Counterion

High-affinity binding to STING (R232/H232
alleles)

Mechanism
IFN-

induction

Retrosynthetic Strategy & Chemical Basis

The synthesis requires high stereocontrol over the phosphorus centers and regioselectivity for
the hydroxyl couplings.

The "Mixed Linkage" Challenge

Standard solid-phase synthesis of RNA produces 3'-5' linkages. To generate the 2'-5' linkage
found in ML RR-S2 CDA, specific phosphoramidites with 3'-O-protection (e.g., TBDMS) and 2'-
phosphoramidite functionality (or inverted coupling strategies) are required.

Stereoselective Sulfurization

The introduction of sulfur creates a chiral center at the phosphorus.

o Reagent: 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) or
Phenylacetyl disulfide (PADS).

o Stereochemistry: Chemical sulfurization typically yields a diastereomeric mixture (Rp,Rp;
Sp,Sp; Rp,Sp).

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://www.medchemexpress.com/ml-rr-s2-cda.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Resolution: The R,R isomer is isolated via Preparative RP-HPLC.

Ammonium Salt Formation

The crude synthesis typically yields a triethylammonium (TEAH+) or sodium (Na+) salt. The
conversion to the Ammonium (NHa+) form is achieved during the final purification stage using
an ammonium buffer system (Ammonium Acetate or Ammonium Bicarbonate).

Step-by-Step Synthesis Protocol
Phase A: Solid Phase Assembly (Linear Precursor)

Objective: Synthesize the linear dimer with one phosphorothioate bond.
e Solid Support Loading:
o Start with Adenosine-loaded CPG (Controlled Pore Glass) support.

o Note: The nucleoside bound to the support will eventually become the 3'-end of the linear
chain (or the 2'-end depending on cyclization strategy).

o Preferred Route: 5-DMT-Adenosine(N-Bz)-3'-succinyl-CPG.

e Coupling (First Linkage - 2'-5' Formation):

[e]

Reagent: 5'-DMT-Adenosine(N-Bz)-2'-phosphoramidite-3'-O-TBDMS.

o

Rationale: Using a 2'-phosphoramidite ensures the formation of the non-canonical 2'-5'
linkage.

o

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

[¢]

Reaction: The 5'-OH of the support-bound A attacks the 2'-P of the incoming A.
e Sulfurization 1:
o Treat the support with 0.05 M DDTT in Pyridine/Acetonitrile.

o Mechanism:[1][5] Converts the phosphite triester to a phosphorothioate triester.
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e Capping & Detritylation:
o Cap: Acetic anhydride/N-methylimidazole (blocks unreacted 5'-OH).

o De-block: 3% Dichloroacetic acid (DCA) in DCM (removes 5'-DMT).

Phase B: Cyclization & Release

Objective: Close the macrocycle to form the second linkage (3'-5") and second thio-
modification.

o Phosphitylation (Cyclization Precursor):
o The linear dimer (still on bead) has a free 5-OH.

o React with a bifunctional phosphitylating reagent (e.g., salicylchlorophosphite) or use a
specialized H-phosphonate strategy for cyclization.

o Alternative (Solution Phase Cyclization): Cleave the linear dimer from the support
(retaining protecting groups), then perform cyclization in high dilution to favor
intramolecular reaction over intermolecular oligomerization.

e Sulfurization 2:
o Oxidize the newly formed cyclic phosphite linkage with DDTT to install the second sulfur.
e Global Deprotection:

o Reagent: Methylamine/Ammonia (AMA) (1:1) at 65°C for 20 mins (removes N-benzoyl and
cleaves from support).

o Desilylation: Treat with TEA-3HF (Triethylamine trihydrofluoride) to remove TBDMS
groups.

Phase C: Purification & Salt Exchange (Critical)

Objective: Isolate the R,R isomer and convert to Ammonium salt.

e Crude Analysis:
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o Analyze via UPLC-MS. Expect a mixture of 3 diastereomers (Rp,Rp, Rp,Sp, Sp,Sp).

o Preparative HPLC (Purification & Isomer Separation):
o Column: C18 Reverse Phase (e.g., Phenomenex Gemini or Waters XBridge).
o Mobile Phase A: 20 mM Ammonium Acetate (pH 7.0).
o Mobile Phase B: Acetonitrile.

o Note: Do NOT use TEAB (Triethylammonium bicarbonate) if you strictly require the
Ammonium salt, or perform a salt exchange post-purification. Using Ammonium Acetate
directly in the mobile phase is the most efficient method to ensure the counterion is NHa+.

e Elution Gradient:
o Slow gradient (e.g., 0% to 15% B over 30 minutes).

o The R,R isomer (ADU-S100) typically elutes differently than the S,S or R,S forms due to
the spatial arrangement of the sulfur atoms affecting hydrophobicity.

 Lyophilization:

o Freeze-dry the collected fractions. The volatile Ammonium Acetate buffer is removed,
leaving the ML RR-S2 CDA Ammonium Salt.

Analytical Specifications
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Test Method Acceptance Criteria
Identity LC-MS (ESI-) m/z [M-H]~ = 689.1 £ 0.5 Da
Purity HPLC (260 nm) > 98%

Two distinct signals (if

asymmetric) or one signal (if

Stereochemistry 1P NMR ] ;
C2 symmetric) matching
reference for Rp,Rp.
] Ammonium (NHa+) positive;
Counterion lon Chromatography ]
Sodium (Na+) < 0.1%
Visualizations
Synthesis Workflow

The following diagram illustrates the critical path from phosphoramidite building blocks to the
final ammonium salt.
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Caption: Synthesis pathway highlighting the mixed-linkage formation and ammonium salt
purification.

STING Signaling Mechanism

Understanding the biological output is crucial for validating the synthesized compound.
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Caption: Mechanism of Action: ML RR-S2 CDA binds STING, triggering TBK1-IRF3 signaling
and IFN production.[1][2][3][4][6][5][7][8]

Handling & Stability
o Storage: -20°C or -80°C.

o Hygroscopicity: The ammonium salt is hygroscopic. Equilibrate to room temperature before
opening to prevent condensation.

 Solubility: Highly soluble in water (>50 mg/mL).

 Stability: The phosphorothioate modification renders the molecule resistant to hydrolysis by
ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1), significantly increasing its
half-life compared to natural cGAMP.

References

o Corrales, L., et al. (2015). "Direct activation of STING in the tumor microenvironment leads to
potent and systemic tumor regression and immunity.” Cell Reports, 11(7), 1018-1030. Link

o Gaffney, D. O., et al. (2018). "Non-canonical cyclic dinucleotides as STING agonists." US
Patent 2018/0002369 Al. Link

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1139319?utm_src=pdf-body-img
https://access.archive-ouverte.unige.ch/access/metadata/1759724b-2e0b-42e2-a9cf-5e082c434eaf/download
https://www.dcchemicals.com/product_show-ML-RR-S2-CDA.html
https://openaccess.sgul.ac.uk/id/eprint/115715/1/fimmu-14-1196829.pdf
https://www.medchemexpress.com/ml-rr-s2-cda.html
https://www.probechem.com/products_ADU-S100disodiumsalt.html
https://www.medchemexpress.com/2-3-c-di-am-ps-2-rp-rp-ammonium-salt.html
https://www.researchgate.net/figure/Synthetic-RR-S2-CDA-increased-STINGVAX-s-potency-A-STINGVAX-was-formulated-with_fig4_276900242
https://patents.google.com/patent/WO2015077354A1/en
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2Fj.celrep.2015.04.031
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpatents.google.com%2Fpatent%2FUS20180002369A1%2Fen
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Fu, J., etal. (2015). "STING agonist ADU-S100 (ML RR-S2 CDA) induces potent anti-tumor
immunity."[3][4][6][5] Science Translational Medicine. Link

¢ MedChemExpress. "ADU-S100 Ammonium Salt Product Datasheet.” Link

¢ Guide to Pharmacology. "Ligand: ADU-S100." IUPHAR/BPS. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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